molecular formula C10H13ClN4O2 B8289428 4-Chloro-2-nitro-5-(piperazin-1-yl)aniline

4-Chloro-2-nitro-5-(piperazin-1-yl)aniline

Cat. No.: B8289428
M. Wt: 256.69 g/mol
InChI Key: HHSYXYRGTNBGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-nitro-5-(piperazin-1-yl)aniline is a useful research compound. Its molecular formula is C10H13ClN4O2 and its molecular weight is 256.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13ClN4O2

Molecular Weight

256.69 g/mol

IUPAC Name

4-chloro-2-nitro-5-piperazin-1-ylaniline

InChI

InChI=1S/C10H13ClN4O2/c11-7-5-10(15(16)17)8(12)6-9(7)14-3-1-13-2-4-14/h5-6,13H,1-4,12H2

InChI Key

HHSYXYRGTNBGGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a solution of 20.02 g of 4,5-dichloro-2-nitroaniline and 8.70 g of piperazine in 100 ml of cyclohexanol, 12.80 g of sodium carbonate was added and stirred at 150° C. for 14 hours. Cooling the reaction liquid to room temperature, water was added and the system was extracted with chloroform. The chloroform layer was dried on anhydrous magnesium sulfate and the solvent was distilled off. Thus obtained residue was washed with diisopropyl ether to provide 21.07 g of 4-chloro-2-nitro-5-(piperazin-1-yl) aniline as a yellow powder.
Quantity
20.02 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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